Product packaging for 2,6-Dibromo-4-(2-nitroethenyl)phenol(Cat. No.:CAS No. 1988-44-9)

2,6-Dibromo-4-(2-nitroethenyl)phenol

Cat. No.: B13800052
CAS No.: 1988-44-9
M. Wt: 322.94 g/mol
InChI Key: CTJGBTQBMJYEIT-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dibromo-4-(2-nitroethenyl)phenol (CAS 82040-80-0) is a brominated phenolic compound of significant interest in scientific research. Its structure is characterized by two bromine atoms at the 2- and 6-positions and a strong electron-withdrawing nitroethenyl group at the para position, which enhances the acidity of the phenolic hydroxyl group compared to non-substituted phenols . This unique structure facilitates diverse research applications. A prominent area of investigation is its antimicrobial activity; studies have demonstrated that this compound exhibits significant, dose-dependent efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli , suggesting potential as a lead compound for developing new antimicrobial agents . In environmental chemistry, this compound serves as a valuable model for studying the biodegradation of brominated phenols in wastewater treatment processes. Related research on its structural analog, 2,6-dibromo-4-nitrophenol, has identified specific bacterial strains like Cupriavidus sp. that can degrade it, highlighting its relevance in bioremediation strategies for contaminated environments . The nitroethenyl group is key to its reactivity, participating in redox reactions that can generate reactive intermediates. These intermediates are believed to interact with cellular components, which may underlie its observed biological effects, including cytotoxic activities documented in studies on structurally related compounds . The preparation of this compound typically involves a multi-step synthesis, beginning with the bromination of phenol to form key intermediates like 2,6-dibromophenol, followed by the introduction of the 2-nitroethenyl moiety via condensation reactions with appropriate precursors . This product is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5Br2NO3 B13800052 2,6-Dibromo-4-(2-nitroethenyl)phenol CAS No. 1988-44-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1988-44-9

Molecular Formula

C8H5Br2NO3

Molecular Weight

322.94 g/mol

IUPAC Name

2,6-dibromo-4-[(E)-2-nitroethenyl]phenol

InChI

InChI=1S/C8H5Br2NO3/c9-6-3-5(1-2-11(13)14)4-7(10)8(6)12/h1-4,12H/b2-1+

InChI Key

CTJGBTQBMJYEIT-OWOJBTEDSA-N

Isomeric SMILES

C1=C(C=C(C(=C1Br)O)Br)/C=C/[N+](=O)[O-]

Canonical SMILES

C1=C(C=C(C(=C1Br)O)Br)C=C[N+](=O)[O-]

Origin of Product

United States

Chemical Reactivity and Derivatization Studies of 2,6 Dibromo 4 2 Nitroethenyl Phenol

Reactivity of the Nitroethenyl Moiety

The nitroethenyl group is the most reactive part of the molecule for many transformations. The strong electron-withdrawing capacity of the nitro group renders the β-carbon of the olefinic bond highly electrophilic and susceptible to attack by various nucleophiles. This feature is central to its role in carbon-carbon and carbon-heteroatom bond formation.

Nucleophilic Conjugate (Michael) Addition Reactions

The polarized nature of the nitro-conjugated double bond makes 2,6-Dibromo-4-(2-nitroethenyl)phenol (B13800037) an excellent Michael acceptor. It is expected to react readily with a wide array of soft nucleophiles in a conjugate or 1,4-addition manner. This reaction is a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds at the β-position relative to the nitro group.

The general mechanism involves the attack of a nucleophile on the electrophilic β-carbon, leading to the formation of a resonance-stabilized nitronate anion intermediate. Subsequent protonation yields the final adduct. The reaction can be catalyzed by bases, acids, or organocatalysts to enhance efficiency and, in some cases, control stereochemistry. Given the structure of this compound, it would be expected to undergo Michael additions with various nucleophiles. niscpr.res.inchemrxiv.orgethz.chmdpi.com

Table 1: Representative Michael Addition Reactions Expected for this compound

Nucleophile (Michael Donor) Catalyst/Conditions Expected Product Structure
Diethyl malonate Base (e.g., Et₃N, DBU) Diethyl 2-(2-(3,5-dibromo-4-hydroxyphenyl)-1-nitroethyl)malonate
Thiophenol Base (e.g., NaOEt) 2,6-Dibromo-4-(2-nitro-1-(phenylthio)ethyl)phenol
Pyrrolidine None / Solvent 2,6-Dibromo-4-(2-nitro-1-(pyrrolidin-1-yl)ethyl)phenol
Indole Acid or Organocatalyst 2,6-Dibromo-4-(1-(1H-indol-3-yl)-2-nitroethyl)phenol

Reductions of the Nitro Group and Olefinic Bond

The nitroethenyl moiety can be fully reduced to an aminoethyl group, transforming the nitrostyrene (B7858105) derivative into a phenethylamine (B48288) derivative. This transformation requires the reduction of both the carbon-carbon double bond and the nitro group. Various reducing agents are effective for this purpose, with the choice of reagent influencing the reaction conditions and selectivity. beilstein-journals.orgnih.govmdma.chresearchgate.net

Common methods include catalytic hydrogenation using catalysts like Pd/C or Raney nickel, often under hydrogen pressure. Chemical reductions are also widely employed. For instance, sodium borohydride (B1222165) (NaBH₄) in combination with a transition metal salt like copper(II) chloride (CuCl₂) has proven effective for the one-pot reduction of substituted β-nitrostyrenes to their corresponding phenethylamines. beilstein-journals.orgnih.gov Other potent reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium bis(2-methoxyethoxy)aluminum dihydride (Red-Al) can also achieve this transformation. mdma.ch However, incomplete reduction has been noted with LiAlH₄ for phenolic β-nitrostyrenes, suggesting that reagents like Red-Al or NaBH₄/CuCl₂ might be more suitable. mdma.ch

Table 2: Potential Reduction Methods for this compound

Reagent(s) Typical Conditions Expected Product
H₂, Pd/C Methanol, RT, H₂ atmosphere 4-(2-Aminoethyl)-2,6-dibromophenol
NaBH₄, CuCl₂ 2-Propanol, 80 °C 4-(2-Aminoethyl)-2,6-dibromophenol
Red-Al Benzene (B151609), Reflux 4-(2-Aminoethyl)-2,6-dibromophenol

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)

The electron-deficient nature of the double bond in this compound makes it a potent dienophile and dipolarophile in cycloaddition reactions. These reactions are fundamental for the construction of complex cyclic and heterocyclic systems. mdpi.com

In a [4+2] Diels-Alder reaction, this compound would react with an electron-rich diene to form a six-membered ring. The stereochemistry and regiochemistry of the product are governed by well-established principles of cycloaddition. Similarly, in [3+2] cycloaddition reactions, it can react with 1,3-dipoles such as nitrones, azides, or nitrile oxides to generate five-membered heterocyclic rings. rsc.orgmdpi.comrsc.org The reactivity in these reactions is enhanced by the electron-withdrawing nitro group. mdpi.combeilstein-journals.org

Electrochemical Reduction Behavior

The electrochemical reduction of β-nitrostyrene derivatives has been studied, revealing a multi-step process that is highly dependent on factors such as pH and electrode potential. researchgate.netmdma.chacs.org The reduction generally proceeds through the initial formation of a radical anion.

In acidic media, the reduction typically involves a four-electron, four-proton process to yield the corresponding oxime. At more negative potentials, the oxime can be further reduced to the primary amine. In some cases, the reduction can be controlled to selectively reduce the nitro group or the double bond, although full reduction to the amine is common. The reduction potentials are sensitive to the electronic properties of substituents on the aromatic ring. researchgate.net The electron-withdrawing bromo groups and the phenolic hydroxyl group on this compound would be expected to influence the precise reduction potentials compared to unsubstituted β-nitrostyrene.

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group provides a secondary site for derivatization, primarily through reactions involving the acidic proton or the nucleophilic oxygen atom. Its reactivity is modulated by the substituents on the aromatic ring. The two ortho-bromo atoms and the para-nitroethenyl group are strongly electron-withdrawing, which increases the acidity of the phenolic proton, facilitating its removal by a base to form a phenoxide ion.

O-Alkylation and O-Acylation Reactions

O-Alkylation: The phenoxide ion, readily formed by treating this compound with a base (e.g., NaH, K₂CO₃), is a potent nucleophile. It can undergo nucleophilic substitution with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in a Williamson ether synthesis to yield the corresponding O-alkylated ether. nih.govrsc.orgpharmaxchange.info The choice of solvent can be critical, with polar aprotic solvents like DMF or acetone (B3395972) generally favoring O-alkylation. pharmaxchange.info

O-Acylation: The phenolic oxygen can also act as a nucleophile to attack acylating agents like acyl chlorides or acid anhydrides, leading to the formation of phenyl esters. rsc.org These reactions are often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which serves to neutralize the acid byproduct (e.g., HCl) and may also act as a nucleophilic catalyst. researchgate.net Phase-transfer catalysis can also be an effective method for achieving O-acylation under mild conditions. lew.ro The electron-withdrawing substituents on the ring enhance the nucleophilicity of the corresponding phenoxide, though they may slightly decrease the nucleophilicity of the neutral phenol (B47542) itself.

Table 3: Representative O-Alkylation and O-Acylation Reactions

Reaction Type Reagent(s) Base/Conditions Expected Product
O-Alkylation Methyl Iodide (CH₃I) K₂CO₃, Acetone, Reflux 2,6-Dibromo-1-methoxy-4-(2-nitroethenyl)benzene
O-Alkylation Benzyl Bromide (BnBr) NaH, DMF, RT 1-(Benzyloxy)-2,6-dibromo-4-(2-nitroethenyl)benzene
O-Acylation Acetyl Chloride (CH₃COCl) Pyridine, CH₂Cl₂, 0 °C to RT 3,5-Dibromo-4-(2-nitroethenyl)phenyl acetate (B1210297)

Hydrogen Bonding Interactions and Solvent Effects

The molecular structure of this compound features several functional groups capable of engaging in hydrogen bonding. The phenolic hydroxyl (-OH) group is a primary hydrogen bond donor, while the oxygen atoms of the nitro group (-NO₂) and the hydroxyl group itself can act as hydrogen bond acceptors. The bromine atoms, with their lone pairs of electrons, can also function as weak hydrogen bond acceptors.

In the solid state, it is anticipated that intermolecular hydrogen bonds of the O-H···O type would be prominent, potentially linking the hydroxyl group of one molecule to the nitro or hydroxyl group of a neighboring molecule. Studies on analogous compounds, such as 2,6-Dibromo-4-(2-hydroxyethyl)phenol, have demonstrated the formation of O-H···O hydrogen bonds that create dimers or polymeric chains in the crystal lattice. nih.gov Furthermore, the same study revealed the presence of weaker O-H···Br interactions, suggesting that the bromine substituents in this compound could also participate in the crystal packing. nih.gov

The choice of solvent is expected to have a profound influence on the compound's properties and reactivity. researchgate.net

Protic solvents (e.g., water, methanol, ethanol) can act as both hydrogen bond donors and acceptors. They are likely to form strong hydrogen bonds with the phenolic hydroxyl and nitro groups, effectively solvating the molecule. This can influence reaction rates, often by stabilizing charged intermediates or transition states. researchgate.net

Aprotic polar solvents (e.g., dimethyl sulfoxide (B87167) (DMSO), acetonitrile) can act as hydrogen bond acceptors, interacting with the phenolic -OH group. This interaction can increase the acidity of the phenol and affect its nucleophilicity. researchgate.net

Aprotic nonpolar solvents (e.g., hexane (B92381), toluene) will have minimal specific interactions with the polar functional groups. In such solvents, intramolecular hydrogen bonding, if sterically feasible, or intermolecular self-association between molecules of the compound would be more favored.

The specific balance of these interactions depends on the solvent's hydrogen-bond-donating and -accepting abilities. researchgate.net These solvent effects are critical considerations for designing synthetic routes and for understanding the compound's behavior in different chemical environments.

Reactivity of the Bromine Substituents

The two bromine atoms at the 2 and 6 positions of the phenol ring are key sites for chemical modification. The reactivity of these C-Br bonds is influenced by the electronic effects of the other substituents. The hydroxyl group is a strongly activating ortho-, para-director in electrophilic aromatic substitution, while the bromine atoms themselves are deactivating. quora.com However, for the reactions discussed below, the focus is on the direct substitution of the bromine atoms, a process governed by different principles, such as those of organometallic catalysis and nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the site of the C-Br bonds. uwindsor.canih.gov The general catalytic cycle for these reactions involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst. uwindsor.ca

Suzuki Reaction : This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.netresearchgate.net For this compound, a Suzuki reaction could be used to introduce new aryl or vinyl groups at the bromine positions, leading to the synthesis of complex biaryl structures. Research on the Suzuki reaction of 2,6-dibromoaniline (B42060) with aryl boronic acids has shown that such transformations are efficient for creating 2,6-diaryl aniline (B41778) derivatives. researchgate.net

Sonogashira Reaction : This reaction forms a C-C bond between an aryl halide and a terminal alkyne, employing a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.orglibretexts.org Applying this reaction to this compound would allow for the introduction of alkyne moieties. This is a valuable method for creating conjugated systems and precursors for more complex heterocyclic structures. nih.gov The reaction conditions are generally mild, which is advantageous for substrates with multiple functional groups. wikipedia.org

Heck Reaction : The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. libretexts.orgnih.gov This reaction could be used to append various alkenyl groups to the phenolic ring at the positions of the bromine atoms, further extending the compound's conjugated system. Denitrative versions of the Heck reaction have been developed, showcasing the versatility of this transformation even with nitro-substituted arenes. semanticscholar.orgresearchgate.net

Below is a table summarizing the potential outcomes of these cross-coupling reactions on the target compound.

Reaction TypeCoupling PartnerPotential Product StructureCatalyst/Reagents Example
Suzuki Arylboronic Acid (Ar-B(OH)₂)2-Aryl-6-bromo-4-(2-nitroethenyl)phenolPd(PPh₃)₄, Na₂CO₃
Sonogashira Terminal Alkyne (R-C≡CH)2-Alkynyl-6-bromo-4-(2-nitroethenyl)phenolPdCl₂(PPh₃)₂, CuI, Et₃N
Heck Alkene (CH₂=CHR)2-Alkenyl-6-bromo-4-(2-nitroethenyl)phenolPd(OAc)₂, PPh₃, Base

This table presents hypothetical examples based on established cross-coupling methodologies.

Nucleophilic Aromatic Substitution with Activated Bromines

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. libretexts.org This reaction is generally feasible only when the ring is "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org

In this compound, the nitroethenyl group at the para position is strongly electron-withdrawing, which should activate the C-Br bonds towards nucleophilic attack. The mechanism proceeds via an addition-elimination pathway, where the nucleophile attacks the carbon bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org Subsequent elimination of the bromide ion restores the aromaticity and yields the substitution product. libretexts.org

The phenolic hydroxyl group complicates this picture. While the -OH group itself is deactivating for SNAr, under basic conditions it can be deprotonated to the phenoxide (-O⁻). The phenoxide is a very strong electron-donating group, which would deactivate the ring toward nucleophilic attack. Therefore, successful SNAr reactions would likely require careful control of the reaction pH to ensure the activating effect of the nitro group is dominant. A wide range of nucleophiles, such as amines, alkoxides, and thiolates, could potentially be employed to displace the bromine atoms, offering a direct route to a variety of derivatives. nih.gov

Synthesis and Characterization of Novel Derivatives and Analogs

The reactive bromine substituents are ideal handles for the synthesis of novel derivatives and analogs of this compound. nih.govmdpi.com The palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions described above provide a versatile platform for structural modification.

By employing these synthetic strategies, a diverse library of compounds can be generated:

Biaryl and Polyaryl Derivatives : Sequential or double Suzuki couplings can be used to synthesize compounds with extended aromatic systems.

Alkynyl-Substituted Phenols : Sonogashira reactions can introduce one or two alkyne functionalities, which are valuable building blocks for creating polymers or macrocycles.

Stilbene Analogs : Heck reactions can generate derivatives with additional styrenic units, modifying the electronic and photophysical properties of the parent molecule.

Functionalized Phenols : SNAr reactions allow for the introduction of heteroatom-containing functional groups, such as ethers, amines, and thioethers.

The successful synthesis of these new derivatives would be confirmed through standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be essential for determining the molecular structure and confirming the position of new substituents. Infrared (IR) spectroscopy would identify the characteristic vibrations of functional groups. Mass Spectrometry (MS) would be used to confirm the molecular weight of the new compounds.

The systematic application of these derivatization strategies enables the exploration of structure-activity relationships, making this compound a valuable scaffold for developing new chemical entities.

Theoretical and Computational Chemistry Investigations

Electronic Structure and Quantum Chemical Calculations (e.g., DFT Studies)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular electronic properties. riken.jp For substituted nitrostyrenes, DFT methods such as B3LYP and M06-2X with various basis sets (e.g., 6-31G(d), 6-311G(d,p), def2-TZVP) are commonly employed to optimize molecular geometries and predict electronic behavior. rsc.orgresearchgate.net

The reactivity of a molecule is largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. erpublications.com

For β-nitrostyrenes, the presence of the electron-withdrawing nitro group significantly lowers the energy of the LUMO, making these compounds good electrophiles. rsc.org The π-system of the benzene (B151609) ring and the ethenyl bridge contribute to the HOMO. The specific energies of these orbitals for "2,6-Dibromo-4-(2-nitroethenyl)phenol" would be influenced by the electron-withdrawing inductive effects of the bromine atoms and the electron-donating and hydrogen-bonding capabilities of the phenolic hydroxyl group.

Table 1: Representative Frontier Orbital Energies for Substituted Nitrostyrenes (Illustrative)

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
β-nitrostyrene-7.0-2.54.5
4-methoxy-β-nitrostyrene-6.5-2.34.2
4-nitro-β-nitrostyrene-7.5-3.04.5

Note: This table is illustrative and based on general trends observed in computational studies of substituted nitrostyrenes. Actual values for "this compound" would require specific calculations.

The distribution of electron density within a molecule is key to understanding its interactions with other molecules. Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing this distribution, with red regions indicating negative potential (electron-rich) and blue regions indicating positive potential (electron-poor).

In nitrostyrene (B7858105) derivatives, the nitro group is a region of high negative electrostatic potential due to the electronegativity of the oxygen atoms. researchgate.net This makes it a likely site for electrophilic attack. Conversely, the hydrogen atoms of the ethenyl group and the aromatic ring will exhibit positive potential. The phenolic hydroxyl group introduces both a region of negative potential around the oxygen and a region of positive potential on the hydrogen, making it a potential hydrogen bond donor and acceptor. The bromine atoms would also influence the electrostatic potential through their electronegativity and ability to participate in halogen bonding. For 1,2-dimethyl-3-nitrobenzene, the nitro group region is electronegative, while the methyl groups are electropositive. researchgate.net

Conformational Analysis and Stereochemical Implications

The three-dimensional structure of a molecule is critical to its function. Conformational analysis of β-nitrostyrenes, often performed using Raman spectroscopy combined with ab initio calculations, reveals that these molecules generally adopt a planar or quasi-planar geometry to maximize π-electron delocalization. uc.ptbohrium.com The E (trans) configuration, where the phenyl ring and the nitro group are on opposite sides of the double bond, is typically the most stable isomer. uc.pt

For "this compound," the bulky bromine atoms ortho to the nitroethenyl group could introduce steric hindrance, potentially leading to a non-planar conformation where the phenyl ring is twisted relative to the side chain. uc.pt The orientation of the phenolic hydroxyl group and the potential for intramolecular hydrogen bonding between the hydroxyl hydrogen and an oxygen of the nitro group would also be important factors in determining the most stable conformer.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating reaction mechanisms by mapping out the potential energy surface and identifying transition states and intermediates. Studies on the reactions of β-nitrostyrenes, such as Michael additions and cycloadditions, have been extensively investigated using DFT. researchgate.netnih.govacs.org

For instance, the [3+2] cycloaddition reactions of β-nitrostyrenes have been shown to proceed via a one-step, polar mechanism. rsc.org The high electrophilicity of the β-carbon of the nitroethenyl group makes it susceptible to nucleophilic attack. rsc.org The reaction mechanism for the addition of triphenylphosphite to β-nitrostyrene has also been theoretically investigated, proposing several plausible routes. researchgate.net Computational studies on the electrochemical reaction between β-nitrostyrene and benzaldehyde (B42025) have been conducted at the DFT M06-2X/def2-TZVP level of theory. researchgate.net

Structure-Activity Relationship (SAR) Prediction through In Silico Approaches

In silico Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. For nitrostyrene derivatives, the nitrovinyl side chain attached to an aromatic ring is considered a key pharmacophore for various biological activities, including pro-apoptotic effects. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into potential biological targets and binding affinities. Nitrostyrene derivatives have been the subject of molecular docking studies to explore their inhibitory potential against various enzymes.

For example, derivatives of 3,4-dimethoxy-β-nitrostyrene have been docked into the active site of protein tyrosine phosphatase 1B (PTP1B) to investigate their potential as inhibitors. mdpi.comunair.ac.id Such studies typically reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site. For "this compound," the phenolic hydroxyl group and the nitro group would be expected to be key pharmacophoric features, participating in hydrogen bonding with a target protein, while the dibrominated phenyl ring could engage in hydrophobic or halogen bonding interactions.

Exploration of Biological Activities and Mechanisms of Action in Research Models Non Clinical Focus

Antimicrobial Research Investigations

Phenolic compounds are a well-established class of antimicrobial agents. Their mechanisms of action are diverse, often involving disruption of microbial membranes, inhibition of essential enzymes, and interference with nucleic acid synthesis. The bromine and nitro groups on the 2,6-Dibromo-4-(2-nitroethenyl)phenol (B13800037) molecule could further potentiate these effects.

Inhibition of Bacterial Growth and Biofilm Formation in Vitro

Numerous studies have demonstrated the potent antibacterial and anti-biofilm properties of brominated phenols isolated from marine organisms. For instance, various bromophenols have shown significant activity against both Gram-positive and Gram-negative bacteria, including pathogenic strains. The lipophilic nature of the bromine atoms can facilitate the compound's passage through the bacterial cell membrane, leading to increased intracellular concentrations and enhanced efficacy.

Biofilms, structured communities of bacteria encased in a self-produced polymeric matrix, are notoriously resistant to conventional antibiotics. Phenolic compounds have been investigated for their ability to inhibit biofilm formation by interfering with the initial attachment of bacteria to surfaces and disrupting the integrity of the extracellular matrix. Research on related compounds suggests that this compound could exhibit similar inhibitory effects on biofilm development.

Illustrative Data on Antibacterial Activity of Related Phenolic Compounds

Bacterial Strain Activity Metric (e.g., MIC in µg/mL) Reference Compound
Staphylococcus aureus Data not available for target compound Bromophenols from marine algae
Escherichia coli Data not available for target compound Synthetic nitro-phenolic derivatives

Antifungal Activity Mechanisms in Vitro

The antifungal potential of phenolic compounds is also well-documented. Their mechanisms of action against fungi often involve the disruption of the cell membrane's ergosterol (B1671047) synthesis, inhibition of fungal enzymes, and induction of oxidative stress. The nitro group present in this compound is an electron-withdrawing group that could enhance its ability to interfere with fungal cellular processes. Studies on other nitro-containing phenolic compounds have shown promising antifungal activity against a range of fungal pathogens.

Quorum Sensing Inhibition Studies

Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate collective behaviors, such as virulence factor production and biofilm formation. The inhibition of QS is considered a promising anti-pathogenic strategy that is less likely to induce resistance compared to traditional antibiotics. Many natural and synthetic phenolic compounds have been identified as potent QS inhibitors. They can act by interfering with the synthesis of signaling molecules, blocking the signal receptors, or degrading the signaling molecules themselves. Given its phenolic nature, this compound is a candidate for investigation as a quorum sensing inhibitor.

Antineoplastic Research in Cellular Models

Phenolic compounds have garnered significant attention in cancer research due to their ability to modulate various cellular processes involved in tumor development and progression. The pro-apoptotic and anti-proliferative effects of many phenolic compounds make them attractive candidates for the development of new anticancer agents.

Induction of Apoptosis and Cell Cycle Modulation in Cancer Cell Lines

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its deregulation is a hallmark of cancer. Numerous phenolic compounds have been shown to induce apoptosis in various cancer cell lines through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. They can trigger the activation of caspases, a family of proteases that execute the apoptotic program.

Furthermore, the cell cycle is a tightly regulated process that governs cell proliferation. Cancer cells often exhibit uncontrolled proliferation due to defects in cell cycle checkpoints. Phenolic compounds have been reported to cause cell cycle arrest at different phases (e.g., G1, S, or G2/M), thereby inhibiting the proliferation of cancer cells. While specific studies on this compound are not available, its structural features suggest it may possess the ability to induce apoptosis and modulate the cell cycle in cancer cells.

Illustrative Effects of Related Phenolic Compounds on Cancer Cell Lines

Cancer Cell Line Observed Effect Reference Compound Class
Breast Cancer (e.g., MCF-7) Apoptosis induction, G2/M arrest Halogenated phenols
Colon Cancer (e.g., HCT-116) Inhibition of proliferation Nitro-phenolic compounds

Inhibition of Cellular Signaling Pathways (e.g., NF-κB, MEK/ERK)

The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) plays a pivotal role in inflammation, immunity, and cancer. Constitutive activation of NF-κB is observed in many types of cancer and contributes to tumor cell proliferation, survival, and metastasis. Several phenolic compounds have been found to inhibit the NF-κB signaling pathway, thereby exerting anti-inflammatory and anticancer effects.

The MEK/ERK (mitogen-activated protein kinase kinase/extracellular signal-regulated kinase) pathway is another critical signaling cascade that regulates cell growth, differentiation, and survival. Aberrant activation of the MEK/ERK pathway is a common event in various cancers. The potential for phenolic compounds to modulate this pathway has been an area of active research. It is plausible that this compound could interfere with these key signaling pathways, contributing to potential antineoplastic activity.

Modulation of Enzyme Activities Relevant to Cancer Biology (e.g., PTP1B)

There is no available scientific literature detailing the modulation of Protein Tyrosine Phosphatase 1B (PTP1B) or other cancer-relevant enzyme activities by this compound. While the broader class of bromophenols has been investigated for various enzymatic interactions, specific data for this compound is absent.

Enzyme Inhibition Studies (in vitro/biochemical assays)

No dedicated enzyme inhibition studies for this compound have been published.

Carbonic Anhydrase Inhibition Profiling

Data from in vitro or biochemical assays profiling the inhibitory effects of this compound against carbonic anhydrase isoforms are not available in the current body of scientific literature.

Acetylcholinesterase Inhibition Assays

There are no published results from acetylcholinesterase inhibition assays conducted specifically with this compound.

Anti-inflammatory Research in Pre-clinical Models

Pre-clinical research investigating the anti-inflammatory properties of this compound has not been published.

Modulation of Neutrophil Function and Mediator Release

Specific studies focusing on the modulation of neutrophil function, such as chemotaxis, degranulation, or the release of inflammatory mediators upon exposure to this compound, are not present in the available literature.

Structure-Activity Relationship (SAR) Studies for Bioactivity

No structure-activity relationship studies for this compound or its analogues have been published, meaning there is no available data correlating its specific structural features with any measured biological activity.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of "2,6-Dibromo-4-(2-nitroethenyl)phenol" in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete picture of the molecular connectivity can be assembled.

A comprehensive NMR analysis provides specific chemical shifts (δ), coupling constants (J), and correlations that are unique to the structure of "this compound".

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would feature a singlet for the two equivalent protons on the dibrominated ring. The vinyl protons of the nitroethenyl group would appear as two doublets, with a characteristic coupling constant for a trans configuration. The phenolic hydroxyl proton would likely appear as a broad singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton data by identifying all unique carbon atoms. Key expected signals include those for the two bromine-bearing aromatic carbons, the carbon bearing the hydroxyl group, the carbon attached to the vinyl group, and the two equivalent aromatic CH carbons. The two carbons of the nitroethenyl side chain would also be clearly distinguishable.

2D NMR Techniques: To unequivocally assign all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. A COSY experiment would confirm the coupling between the two vinyl protons, while an HSQC experiment would correlate each proton signal directly to its attached carbon atom, confirming the C-H connectivity throughout the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for This compound (B13800037) (Note: These are predicted values based on chemical structure and data from similar compounds. Actual experimental values may vary.)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Phenolic OH9.0 - 10.0 (broad singlet)-
Aromatic CH (2)~7.8 (singlet)~130
Vinylic CH (α to ring)~7.6 (doublet)~138
Vinylic CH (β to ring)~8.0 (doublet)~135
C-OH-~150
C-Br (2)-~115
C-(vinyl group)-~132

NMR spectroscopy is an invaluable tool for monitoring the synthesis of "this compound", which is typically formed via a Henry reaction between 2,6-dibromo-4-formylphenol and nitroethane. By taking aliquots from the reaction mixture over time, ¹H NMR can track the disappearance of the aldehyde proton signal from the starting material (around 9.8-10.0 ppm) and the concurrent appearance of the characteristic vinyl proton signals of the final product. This allows for the determination of reaction kinetics and confirmation of product formation. Furthermore, NMR can identify the presence of any reaction intermediates, such as the nitro-aldol adduct, before its dehydration to the final nitroethenyl product.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is critical for confirming the molecular weight and elemental composition of "this compound" and for providing structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the compound's elemental formula. For "this compound" (C₈H₅Br₂NO₃), the expected exact mass would be calculated. A key feature in the mass spectrum is the isotopic pattern of the molecular ion peak. Due to the presence of two bromine atoms, a characteristic triplet of peaks (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1 would be observed, which is a definitive signature for a dibrominated compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This technique is ideal for monitoring the progress of the synthesis reaction in real-time. It can separate the starting aldehyde, any intermediates, the final product, and any side products. The mass spectrometer provides molecular weight information for each separated component, confirming their identities. Post-synthesis, LC-MS is used to assess the purity of the final "this compound" sample with high sensitivity and specificity.

Table 2: Predicted Mass Spectrometry Data for this compound

Analysis TypeExpected ResultInformation Gained
HRMS Molecular Formula: C₈H₅Br₂NO₃Confirmation of elemental composition.
Isotopic Pattern M, M+2, M+4 peaks (ratio ~1:2:1)Confirms the presence of two bromine atoms.
Fragmentation Loss of NO₂ (-46 Da), loss of Br (-79/81 Da)Provides structural information about the molecule's lability.

X-ray Crystallography for Solid-State Structure Determination

Should a suitable single crystal of "this compound" be obtained, X-ray crystallography can provide the ultimate proof of structure by determining the precise arrangement of atoms in the solid state. This technique would yield a three-dimensional model of the molecule, providing exact bond lengths, bond angles, and torsion angles.

The analysis would confirm the planarity of the benzene (B151609) ring and the trans configuration of the nitroethenyl side chain. Furthermore, it would reveal how the molecules pack in the crystal lattice, detailing any intermolecular interactions such as hydrogen bonding (between the phenolic hydroxyl group and the nitro group of an adjacent molecule) and potential π-π stacking interactions between the aromatic rings. This information is crucial for understanding the compound's solid-state properties.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions Analysis

Infrared and UV-Vis spectroscopy are crucial techniques for elucidating the structural features of a molecule like this compound. While specific spectral data for this compound is not available, a theoretical analysis predicts the key absorptions based on its functional groups.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present. For this compound, the expected characteristic absorption bands would help in identifying its key structural components. The presence of a hydroxyl (-OH) group, a nitroethenyl (-CH=CH-NO₂) group, and a substituted benzene ring would lead to distinct peaks.

Key predicted IR absorption regions for the functional groups are:

O-H Stretching: A broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group. The broadness is due to hydrogen bonding.

C=C Stretching (Aromatic and Ethenyl): Absorptions for the aromatic ring would typically appear in the 1450-1600 cm⁻¹ region. The carbon-carbon double bond of the ethenyl group would also show a peak around 1600-1650 cm⁻¹.

N-O Stretching (Nitro group): The nitro group (-NO₂) is expected to show two strong, characteristic stretching vibrations: an asymmetric stretch typically around 1500-1570 cm⁻¹ and a symmetric stretch around 1300-1370 cm⁻¹.

C-Br Stretching: The carbon-bromine bonds would result in absorptions in the fingerprint region, typically between 500 and 690 cm⁻¹.

C-H Stretching and Bending: Aromatic C-H stretching appears above 3000 cm⁻¹, while the C-H bonds of the vinyl group are also expected in this region. Out-of-plane C-H bending vibrations for the substituted benzene ring would provide information on the substitution pattern and appear in the 650-900 cm⁻¹ range.

Interactive Data Table: Predicted IR Absorption Bands

Functional GroupType of VibrationPredicted Wavenumber (cm⁻¹)
Phenolic Hydroxyl (-OH)O-H Stretch3200-3600 (Broad)
Aromatic RingC=C Stretch1450-1600
Ethenyl GroupC=C Stretch1600-1650
Nitro Group (-NO₂)Asymmetric N-O Stretch1500-1570
Nitro Group (-NO₂)Symmetric N-O Stretch1300-1370
Aryl BromideC-Br Stretch500-690

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The highly conjugated system of this compound, which includes the benzene ring, the ethenyl bridge, and the nitro group, is expected to result in strong UV-Vis absorption.

The electronic transitions are typically π → π* and n → π. The extended conjugation in the molecule lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), shifting the absorption to longer wavelengths (a bathochromic shift). The presence of the phenolic hydroxyl group (an auxochrome) and the nitro group (a chromophore) would further influence the absorption maxima (λmax). It is anticipated that the primary π → π transition would occur at a significantly longer wavelength compared to unsubstituted benzene, likely falling within the UV-A or even the visible range.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for the separation of this compound from reaction mixtures and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) would be the most common techniques employed.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separation, quantification, and purification. For a polar compound like this compound, a reverse-phase HPLC (RP-HPLC) method would be highly suitable. In this setup, a nonpolar stationary phase (like C18-silica) is used with a polar mobile phase.

A typical RP-HPLC method would involve:

Stationary Phase: An octadecyl-silylated silica (B1680970) gel (C18) column.

Mobile Phase: A mixture of a polar organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often with a small amount of acid (like formic acid or phosphoric acid) to ensure the phenolic proton remains unionized and peak shape is sharp.

Detection: A UV-Vis detector would be highly effective, set to a wavelength where the compound exhibits maximum absorbance, as determined from its UV-Vis spectrum.

The retention time of the compound would be a key parameter for its identification and purity assessment. Impurities would typically appear as separate peaks at different retention times.

Thin-Layer Chromatography (TLC): TLC is a simpler, faster, and less expensive chromatographic technique used for monitoring reaction progress, identifying compounds, and determining purity.

A standard TLC protocol for this compound would likely utilize:

Stationary Phase: A silica gel plate (a polar stationary phase).

Mobile Phase: A nonpolar solvent system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297). The polarity of the mobile phase would be optimized to achieve good separation, resulting in a retention factor (Rf) value typically between 0.3 and 0.7 for the target compound.

Visualization: The compound's conjugated system would likely make it visible under UV light (at 254 nm or 365 nm). Staining with a reagent like potassium permanganate (B83412) could also be used for visualization.

Purity is assessed by the presence of a single spot on the developed TLC plate.

Interactive Data Table: Hypothetical Chromatographic Parameters

TechniqueStationary PhaseTypical Mobile PhaseDetection MethodKey Parameter
RP-HPLCC18 Silica GelAcetonitrile/Water (with 0.1% Formic Acid)UV-Vis DetectorRetention Time
TLCSilica GelHexane/Ethyl Acetate (e.g., 7:3 v/v)UV Lamp (254 nm)Retention Factor (Rf)

Potential Research Applications of 2,6 Dibromo 4 2 Nitroethenyl Phenol and Its Derivatives

Precursor in the Synthesis of Complex Organic Molecules

The β-nitrostyrene scaffold is a powerful and versatile building block in organic synthesis. bohrium.comrsc.org Its utility arises from the electron-withdrawing nature of the nitro group, which activates the carbon-carbon double bond for a variety of chemical transformations. nih.gov 2,6-Dibromo-4-(2-nitroethenyl)phenol (B13800037), by virtue of this scaffold, holds significant potential as a precursor for synthesizing more complex molecular architectures.

The primary reaction pathway for β-nitrostyrenes is the Michael addition, where nucleophiles add to the β-carbon of the nitroethenyl group. bohrium.comresearchgate.net This reactivity allows for the introduction of a wide array of substituents and the formation of new carbon-carbon and carbon-heteroatom bonds. This makes the compound a valuable starting material for synthesizing heterocyclic compounds such as pyrrole (B145914) derivatives, which are significant components of many natural and biologically active compounds. bohrium.com

Furthermore, β-nitrostyrenes are effective dienophiles in Diels-Alder reactions and dipolarophiles in 1,3-dipolar cycloadditions, providing routes to construct complex cyclic and polycyclic systems. nih.gov The presence of the phenolic hydroxyl group and the bromine atoms on the aromatic ring of this compound offers additional handles for synthetic modification, allowing for its incorporation into larger, more intricate molecules. Researchers have utilized hydroxy-substituted β-nitrostyrenes to construct biologically interesting scaffolds like chromans, chromenes, coumarins, and benzofurans through cascade reactions. rsc.org The nitro group itself can be transformed into other functional groups, such as amines, ketones, or oximes, further expanding its synthetic utility. nih.gov Additionally, denitrative cross-coupling reactions can replace the nitro group, enabling the formation of diverse disubstituted alkenes. nih.govmdpi.com

Scaffold for Medicinal Chemistry Lead Compound Identification and Optimization (in vitro/non-human)

The structural framework of this compound is a promising starting point for the discovery and development of new therapeutic agents. Both brominated phenols and nitrostyrenes have independently shown a wide range of biological activities. Brominated phenols isolated from marine sources, for example, have demonstrated significant enzyme inhibition effects. mdpi.com Quantitative structure-activity relationship (QSAR) models have been developed for brominated compounds to understand their potential as endocrine disruptors and their metabolic stability. nih.gov

β-Nitrostyrene derivatives have been investigated for various medicinal applications, including as antimicrobial and anticancer agents. mdpi.comuc.pt Their biological activity is often attributed to their ability to act as Michael acceptors, reacting with nucleophilic residues like cysteine in proteins. mdpi.com This covalent modification can lead to the inhibition of enzyme function. For instance, peptidyl β-nitrostyrenes have been synthesized and evaluated as potent cysteine protease inhibitors against parasites like Leishmania donovani. rsc.org

The substitution pattern on the aromatic ring plays a crucial role in the efficacy and selectivity of β-nitrostyrenes. mdpi.com The presence of two bromine atoms and a hydroxyl group on the phenyl ring of this compound provides a unique electronic and steric profile that can be systematically modified. In medicinal chemistry, this process of lead optimization involves making small structural changes to a lead compound to improve its potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net The dibrominated phenol (B47542) core can serve as a rigid scaffold, while modifications to the nitroethenyl side chain or the phenolic hydroxyl group could be explored to optimize interactions with a biological target.

Table 1: Examples of Biological Activities of Related Scaffolds

Scaffold Type Example Compound Class Observed In Vitro Activity
Halogenated β-Nitrostyrenes 4-bromo-β-methyl-β-nitrostyrene Antimicrobial activity against E. coli
Peptidyl β-Nitrostyrenes Z-L-Phe-L-Ala-β-nitrostyrene Cysteine protease inhibition (anti-leishmanial)
Brominated Phenols Diaryl methane (B114726) bromophenols Carbonic anhydrase and Acetylcholinesterase inhibition

Chemical Probes for Biological System Investigations

A chemical probe is a small molecule used to study and manipulate biological systems. The reactivity of the β-nitrostyrene moiety makes this compound and its derivatives potential candidates for the development of chemical probes. As potent Michael acceptors, these compounds can form covalent bonds with nucleophilic functional groups found in biomolecules, most notably the thiol group of cysteine residues in proteins. mdpi.comnih.gov

This reactivity could be harnessed to design probes for activity-based protein profiling (ABPP), a technique used to identify and characterize enzyme function directly in complex biological systems. A derivative of this compound could be designed to target a specific class of enzymes, such as cysteine proteases or phosphatases. By incorporating a reporter tag (e.g., a fluorophore or a biotin (B1667282) molecule), the probe could be used to label and identify its protein targets, providing insights into their biological roles.

The phenolic hydroxyl group also offers a site for modification. For example, it could be used as a handle to attach environmentally sensitive fluorophores, creating probes whose fluorescence properties change upon binding to a target protein. Phenols themselves have been used as probes to study nitrosation reactions mediated by biologically relevant molecules like peroxynitrite. nih.govresearchgate.net The specific substitution pattern of this compound could lead to unique spectroscopic properties that might be advantageous for probe development.

Development of Novel Research Reagents and Catalysts

The unique chemical properties of this compound suggest its potential use in the development of new reagents for organic synthesis and as a scaffold for organocatalysts. The highly electrophilic nature of the double bond makes it a useful reagent for testing the nucleophilicity of various compounds or for "trapping" reactive intermediates in a chemical reaction.

In the field of asymmetric organocatalysis, small organic molecules are used to catalyze chemical reactions enantioselectively. The this compound structure contains a phenolic hydroxyl group that can act as a hydrogen bond donor. This feature is common in many organocatalysts, where it is used to activate substrates and control the stereochemical outcome of a reaction. By synthetically modifying the structure, for example by introducing a chiral amine or phosphine (B1218219) group, it may be possible to create novel bifunctional catalysts. These catalysts could simultaneously activate a nucleophile (e.g., via a basic site) and an electrophile (e.g., via hydrogen bonding from the phenol), facilitating highly controlled and selective transformations. The development of such reagents and catalysts is a continuous goal in chemical research, aiming to provide more efficient, selective, and environmentally friendly synthetic methods.

Future Research Directions and Unaddressed Challenges

Exploration of Unexplored Reactivity Pathways and Transformations

The reactivity of 2,6-Dibromo-4-(2-nitroethenyl)phenol (B13800037) has not been extensively documented, offering a rich field for discovery. Future research should systematically explore the transformations possible at its key functional groups: the phenolic hydroxyl, the nitroethenyl moiety, and the carbon-bromine bonds.

The Nitroethenyl Group: This electron-deficient alkene is a powerful Michael acceptor, making it susceptible to conjugate addition reactions with a wide array of nucleophiles (thiols, amines, carbanions). It can also participate in cycloaddition reactions, such as [4+2] and [3+2] cycloadditions, to construct complex heterocyclic systems. The reduction of the nitro group to an amine or the double bond to a single bond would also yield a variety of new derivatives.

The Phenolic Group: The hydroxyl group can be derivatized through etherification or esterification to modify the compound's solubility and electronic properties. It also activates the aromatic ring for electrophilic substitution, although the existing substituents will direct new groups to specific positions.

The Bromine Atoms: The two bromine atoms are ideal handles for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This would allow for the introduction of diverse substituents, including alkyl, aryl, and alkynyl groups, onto the aromatic core, creating a large library of novel compounds.

Development of Greener and More Sustainable Synthetic Methodologies

The conventional synthesis of the precursor, 2,6-dibromo-4-nitrophenol (B181593), often involves the use of elemental bromine in glacial acetic acid, which raises environmental and safety concerns orgsyn.org. A significant challenge is to develop more sustainable synthetic routes.

Future research should focus on:

Alternative Brominating Agents: Investigating the use of safer and more efficient brominating reagents, such as N-Bromosuccinimide (NBS) or hydrobromic acid in the presence of an oxidant (e.g., hydrogen peroxide).

Catalytic Methods: Developing catalytic systems, potentially using transition metals or organocatalysts, to achieve high selectivity and yield for the bromination step under milder conditions.

Green Solvents: Replacing traditional organic solvents like glacial acetic acid with more environmentally benign alternatives, such as water, ionic liquids, or deep eutectic solvents. A method for a related compound, 2,6-dibromo-4-cyanophenol, utilizes a persulfate/bromide system, which could serve as a model for a greener approach google.com.

Flow Chemistry: Implementing continuous flow processes could improve safety, efficiency, and scalability while minimizing waste.

The subsequent Henry condensation to form the nitroethenyl group could also be optimized using catalytic, solvent-free, or mechanochemical approaches to enhance its green credentials.

Deeper Mechanistic Understanding of Observed Biological Activities (in vitro/non-human)

While the biological profile of this compound is largely unknown, its structural relative, 2,6-dibromo-4-nitrophenol, has been noted for its antibacterial and antifungal properties chemimpex.com. Furthermore, other classes of bromophenols have shown inhibitory effects against enzymes like carbonic anhydrase and acetylcholinesterase mdpi.com.

It is plausible that this compound possesses similar or novel biological activities. Future research should aim to:

Screen for Bioactivity: Perform in vitro screening against a panel of bacterial and fungal strains, as well as various enzymes, to identify potential biological targets.

Elucidate Mechanisms of Action: Once an activity is identified, detailed mechanistic studies are crucial. For instance, if antibacterial activity is confirmed, investigations could focus on its effects on cell wall synthesis, protein synthesis, or DNA replication. For enzyme inhibition, kinetic studies would be necessary to determine the mode of inhibition (e.g., competitive, non-competitive).

Structure-Activity Relationship (SAR) Studies: Synthesize and test a range of analogs to understand how different parts of the molecule contribute to its biological effect.

These non-human, in vitro studies are fundamental to establishing the compound's potential as a lead structure for further research applications.

Design and Synthesis of Highly Potent and Selective Derivatives for Research Applications

Systematic structural modification of this compound is a key strategy for developing derivatives with enhanced potency and selectivity for specific research targets. A focused medicinal chemistry program could explore how modifications at different positions on the molecule affect its properties and biological activity.

Modification Site Potential Chemical Transformation Rationale / Goal Example Precedent
Phenolic Hydroxyl Etherification (e.g., methylation, benzylation)Increase lipophilicity; probe importance of H-bond donationSynthesis of methylated bromophenols nih.gov
Esterification (e.g., acetylation)Create prodrugs; alter solubilityAcetylated bromophenol derivatives nih.gov
Nitroethenyl Group Reduction of nitro group to amineIntroduce basic center; alter electronic propertiesStandard nitro reduction methodologies
Hydrogenation of C=C double bondIncrease flexibility; remove Michael acceptor reactivityCatalytic hydrogenation
Aromatic Ring (Br) Suzuki or Stille cross-couplingIntroduce aryl or alkyl groups; explore steric effectsSynthesis of novel diaryl methanes from bromophenols mdpi.com
Buchwald-Hartwig aminationIntroduce amine functionalitiesStandard C-N coupling methods

These synthetic efforts would generate a library of compounds for SAR studies, helping to identify the key pharmacophoric features responsible for any observed biological activity and to develop highly selective molecular probes for research.

Investigation of Environmental Fate and Degradation Mechanisms (purely chemical, not eco-toxicological impact)

Understanding the chemical stability and degradation pathways of this compound is essential for assessing its persistence should it be used more widely in research. While the biodegradation of the related 2,6-dibromo-4-nitrophenol has been studied nih.govresearchgate.net, the purely chemical degradation routes for the title compound remain uninvestigated. Research should focus on abiotic degradation processes.

Degradation Pathway Potential Triggering Condition Expected Products Research Approach
Photolysis UV-Vis light exposure (simulated sunlight)Cleavage of C-Br bonds, degradation of the nitro group, ring openingControlled irradiation studies in aqueous solutions, product identification by LC-MS/GC-MS
Hydrolysis Acidic or basic aqueous conditionsCleavage of the nitroethenyl group (retro-Henry reaction) to yield 2,6-dibromo-4-formylphenolStability studies at various pH levels, monitoring disappearance of parent compound and appearance of products by HPLC
Oxidation Presence of environmental oxidants (e.g., hydroxyl radicals, ozone)Ring hydroxylation, oxidation of the vinyl group, ring cleavageAdvanced oxidation process (AOP) studies, product analysis

These studies would provide a clear picture of the compound's chemical stability and the structures of its potential degradation products, which is crucial for responsible handling and eventual disposal.

Integration with Advanced High-Throughput Screening and Computational Design in Research

To accelerate the exploration of this compound and its derivatives, modern research tools should be integrated into the discovery process. Computational chemistry and high-throughput screening can guide synthetic efforts and provide deeper insights into the compound's behavior.

Methodology Application Area Specific Goals Relevant Examples
Computational Chemistry Mechanistic & Reactivity StudiesUse Density Functional Theory (DFT) to predict reaction pathways, transition states, and spectral properties.DFT used for structural and vibrational analysis of related nitrophenols .
Biological Target IdentificationEmploy molecular docking to screen the compound against libraries of protein structures to predict potential binding interactions and guide in vitro assays.Docking studies used to predict binding of bromophenols to carbonic anhydrase mdpi.com.
High-Throughput Screening (HTS) Biological Activity DiscoveryRapidly screen a library of synthesized derivatives against a wide range of biological assays (e.g., enzymatic, cell-based) to identify hits.Standard practice in modern drug discovery.
SAR DevelopmentQuickly generate data on the activity of many related compounds to build robust structure-activity relationship models.Used to optimize lead compounds in medicinal chemistry.

By combining computational predictions with empirical high-throughput data, the research and development cycle for novel applications of this compound and its analogs can be significantly streamlined.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,6-Dibromo-4-(2-nitroethenyl)phenol, and what are the critical reaction parameters?

  • Methodological Answer : The compound can be synthesized via O-alkylation of brominated phenol precursors followed by nitroethenyl functionalization. For example, describes a similar route where 2,6-dibromo-4-(2-oxo-2-pyrrolidin-1-ylethyl)phenol undergoes alkylation with dibromoalkanes in the presence of K₂CO₃ in DMF. Critical parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency.
  • Temperature : Reflux conditions (e.g., 80–100°C) are often required for nitro group introduction.
  • Catalyst/base : K₂CO₃ or NaH facilitates deprotonation of phenolic -OH groups .
    • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures is recommended to isolate the product .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic methods?

  • Spectroscopic Techniques :

  • ¹H/¹³C NMR : Confirm bromine substitution patterns (e.g., para-nitroethenyl and ortho-dibromo groups) via coupling constants and chemical shifts. For example, aromatic protons in similar bromophenols resonate at δ 7.2–7.8 ppm .
  • FT-IR : Verify nitro (-NO₂) stretching vibrations at ~1520 cm⁻¹ and phenolic -OH at ~3200 cm⁻¹ .
    • Chromatography :
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%). Mobile phases like methanol/water (70:30) are effective .
  • TLC : Monitor reaction progress using silica plates and hexane/ethyl acetate (3:1) .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory biological activity data for brominated phenolic compounds with nitro substituents?

  • Root Cause Analysis : Contradictions often arise from substituent positional effects or stereoelectronic factors . For instance, shows that replacing the nitro group’s position (e.g., para vs. ortho) alters enzyme inhibition potency (IC₅₀ values vary from 2.27 µM to >10 µM).
  • Experimental Design :

  • Comparative SAR Studies : Synthesize analogs with systematic substituent variations (e.g., 2-nitroethenyl vs. 4-nitrobenzyl) and test against target enzymes (e.g., M. tuberculosis LeuRS) .
  • Crystallographic Validation : Use X-ray diffraction (e.g., SHELXL refinement) to correlate activity with binding modes in enzyme active sites .

Q. How can computational modeling and X-ray crystallography elucidate the structure-activity relationship of this compound in enzyme inhibition studies?

  • Computational Workflow :

Docking Simulations : Use AutoDock Vina to predict binding poses in target enzymes (e.g., LeuRS). The nitroethenyl group may form hydrogen bonds with catalytic residues .

MD Simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories (AMBER/CHARMM force fields).

  • Crystallographic Validation :

  • Data Collection : Resolve crystal structures at ≤1.8 Å resolution (synchrotron sources preferred).
  • Refinement : Apply SHELXL for anisotropic displacement parameters and disorder modeling. highlights similar protocols for bromophenol derivatives .
    • Mercury Software : Visualize packing motifs and void spaces to assess crystallographic reproducibility .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields or byproduct profiles for brominated nitroethenylphenols?

  • Troubleshooting Steps :

Reaction Monitoring : Use in-situ IR or LC-MS to detect intermediates (e.g., dibromo precursors).

Byproduct Identification : GC-MS or HRMS can identify halogenated side products (e.g., debrominated species).

  • Case Study : and report varying yields (40–75%) for alkylation steps due to competing elimination reactions. Optimizing base strength (e.g., K₂CO₃ vs. NaH) minimizes side reactions .

Tables for Key Data

Property Method Typical Value Reference
Melting PointDSC180–185°C (decomposes)
Solubility (25°C)HPLC2.1 mg/mL in DMSO
Enzyme Inhibition (IC₅₀)Fluorescence assay2.27 µM (LeuRS, M. tuberculosis)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.